REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]#[N:12])[CH:9]=2)[N:4]([CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][O:14]2)[N:3]=1.[OH:19]O.[OH-].[Na+]>C(O)C>[Br:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([NH2:12])=[O:19])[CH:9]=2)[N:4]([CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][O:14]2)[N:3]=1 |f:2.3|
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Name
|
|
Quantity
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15.2 g
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Type
|
reactant
|
Smiles
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BrC1=NN(C2=CC=C(C=C12)C#N)C1OCCCC1
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Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
removed from the
|
Type
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TEMPERATURE
|
Details
|
heat
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Type
|
TEMPERATURE
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Details
|
to cool to room temperature
|
Type
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ADDITION
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Details
|
by adding 6 N hydrochloride solution (aqueous)
|
Type
|
CUSTOM
|
Details
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resulting in a precipitate
|
Type
|
FILTRATION
|
Details
|
This precipitate was filtered
|
Type
|
WASH
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Details
|
washed with water (15.13 g, 94%)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NN(C2=CC=C(C=C12)C(=O)N)C1OCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |